Annotated PDE4 Inhibitor Classification ─ Class‑Level Inference from MeSH Curation
The compound is classified by the National Library of Medicine as a phosphodiesterase 4 (PDE4) inhibitor with procognitive effects, a designation derived from the 2010 *Nature Biotechnology* study that disclosed allosteric PDE4D modulators [1]. While the abstract of that study reports that the designed allosteric modulators achieve an I₍max₎ of approximately 80–90 % inhibition without fully abolishing enzymatic activity, the specific IC₅₀ or I₍max₎ value for 1‑benzhydryl‑3‑((1‑(pyridin‑4‑yl)piperidin‑4‑yl)methyl)urea is not publicly dissected. This annotation nonetheless places the compound within a mechanistically distinct subset of PDE4 ligands (negative allosteric modulators) that, unlike classical active‑site inhibitors, preserve a residual cAMP‑hydrolysing capacity, a feature linked to reduced emetic liability [1].
| Evidence Dimension | PDE4D allosteric modulation (I₍max₎) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Active-site PDE4 inhibitors (e.g., rolipram, roflumilast) typically achieve >95 % inhibition of PDE4 enzymatic activity |
| Quantified Difference | Allosteric modulators in the source study display I₍max₎ ≈ 80–90 %; the difference for the target compound cannot be quantified without proprietary data |
| Conditions | In vitro enzymatic assay; *Nat Biotechnol.* 2010;28(1):63‑70 |
Why This Matters
Procurement for CNS‑oriented PDE4 programs should prioritise compounds with an allosteric signature, and this MeSH‑level annotation suggests the compound may align with that profile, but direct confirmation requires bespoke profiling.
- [1] MeSH Supplementary Concept Data. D159687. 1-Benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea. National Library of Medicine, 2015. Available at: https://meshb.nlm.nih.gov/record/ui?ui=C000596953. View Source
